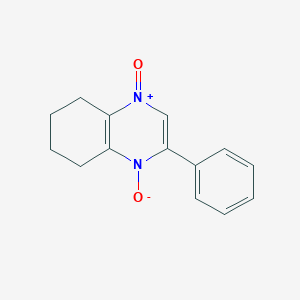![molecular formula C12H16N2O4 B5112123 2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol](/img/structure/B5112123.png)
2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol, also known as NPE, is a chemical compound that has been extensively studied in the field of scientific research. It is a synthetic compound that has been synthesized using various methods. NPE has been found to have numerous biochemical and physiological effects, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of 2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol is not fully understood, but it has been found to interact with various cellular targets. It has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. 2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol has also been found to inhibit the activation of hepatic stellate cells, which are involved in the development of liver fibrosis. Additionally, 2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol has been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol has been found to have numerous biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. 2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol has also been found to reduce the levels of oxidative stress markers and pro-inflammatory cytokines. Additionally, 2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol has been found to reduce liver fibrosis and improve liver function.
Vorteile Und Einschränkungen Für Laborexperimente
2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol has several advantages for lab experiments, including its relatively low cost and ease of synthesis. It has also been found to have low toxicity and good stability. However, 2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol has some limitations, including its limited solubility in water and its potential to interact with other cellular targets.
Zukünftige Richtungen
For the study of 2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol include the development of new drugs based on 2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol and the study of its mechanisms of action and potential use in the treatment of other diseases.
Synthesemethoden
2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol is synthesized using various methods, including the reaction between 2-(2-chloroethoxy)phenol and 5-nitro-2-pyrrolidine. The reaction takes place in the presence of a base such as sodium hydroxide, and the product is purified using chromatography. Other methods of synthesis include the reaction between 2-(2-hydroxyethoxy)phenol and 5-nitro-2-pyrrolidine and the reaction between 2-(2-bromoethoxy)phenol and 5-nitro-2-pyrrolidine.
Wissenschaftliche Forschungsanwendungen
2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol has been extensively studied in scientific research and has been found to have numerous applications. It has been used as a starting material for the synthesis of other compounds, and it has been found to have antitumor activity. 2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol has also been used in the treatment of liver fibrosis, and it has been found to have anti-inflammatory and antioxidant properties. Additionally, 2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol has been used in the development of new drugs and has been studied for its potential use in the treatment of various diseases.
Eigenschaften
IUPAC Name |
2-(5-nitro-2-pyrrolidin-1-ylphenoxy)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c15-7-8-18-12-9-10(14(16)17)3-4-11(12)13-5-1-2-6-13/h3-4,9,15H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTPLWMBLKGHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5322531 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5112044.png)
![3-butoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5112052.png)

![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,2-diphenylacetamide](/img/structure/B5112061.png)
![3-fluoro-2-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5112067.png)
![1-[4-(benzyloxy)benzyl]-4-(4-bromophenyl)-4-piperidinol](/img/structure/B5112075.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B5112083.png)


![6-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5112104.png)
![2-ethoxy-4-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol](/img/structure/B5112105.png)
![N-(1-{1-[2-(trifluoromethyl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5112112.png)

![({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl(3,4,5-trimethoxybenzyl)amine](/img/structure/B5112126.png)